![molecular formula C11H16ClNO B2905042 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride CAS No. 2031260-58-7](/img/structure/B2905042.png)
1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride
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Overview
Description
The compound “1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride” is a derivative of 2H-1-Benzopyran, 3,4-dihydro-, also known as Chroman . The molecular formula of Chroman is C9H10O and it has a molecular weight of 134.1751 .
Molecular Structure Analysis
The molecular structure of the parent compound, Chroman, is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using specific software. The IUPAC Standard InChIKey for Chroman is VZWXIQHBIQLMPN-UHFFFAOYSA-N .Scientific Research Applications
Functional Modification of Polymers
Research by Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including aromatic amines, for improved thermal stability and biological activity. This approach could be relevant for medical applications, as the modified polymers exhibited significant antibacterial and antifungal activities in vitro (Aly & El-Mohdy, 2015).
Anti-Tumor Agents
Jurd (1996) conducted research on benzopyranylamine compounds, demonstrating their effectiveness as anti-tumor agents, particularly against human breast, CNS, and colon cancer cell lines. The study highlighted the potential of these compounds in in vitro activities and the possibility for in vivo testing against breast and other susceptible human cancers (Jurd, 1996).
Synthesis and Structural Evaluation
Kukuljan et al. (2016) focused on the synthesis and structural analysis of 5-Methyl-6-acetyl Substituted Indole and Gramine. They employed a Diels-Alder cycloaddition of a substituted 2H-pyran-2-one derivative, followed by acid-catalyzed cyclization, which is a relevant method in organic chemistry and pharmaceutical research (Kukuljan, Kranjc, & Perdih, 2016).
Ultrasound Irradiation in Synthesis
Wang et al. (2011) developed an environment-friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives. This method, involving ultrasound-mediated condensation, offers advantages like shorter reaction times and higher yields, indicating its potential for green chemistry applications (Wang, Zou, Zhao, & Shi, 2011).
Antimicrobial and Anticoccidial Activity
Georgiadis (1976) investigated the antimicrobial activity of amine adducts of pyrans. This study found that these adducts displayed significant activity as coccidiostats and retained their activities upon reduction, showcasing their potential in veterinary medicine and antimicrobial research (Georgiadis, 1976).
Characterization of Pyrazole Derivatives
Titi et al. (2020) synthesized and characterized pyrazole derivatives, examining their antitumor, antifungal, and antibacterial pharmacophore sites. The study emphasized the importance of structural analysis in understanding the origin of biological activity against cancer and microbes (Titi et al., 2020).
Carbon Dioxide Capture
Abdelnaby et al. (2018) synthesized an amine-functionalized, crosslinked porous polymer for carbon dioxide capture. This research is particularly relevant for environmental applications, showing high selectivity and capacity for CO2 capture in the presence of water (Abdelnaby, Alloush, Qasem, Al-Maythalony, Mansour, Cordova, & Hamouz, 2018).
Neuroprotective Agent Research
Kim et al. (2002) studied KR-31543, a neuroprotective agent for ischemia-reperfusion damage, which involves an amine compound similar to the one in your query. This study highlights the importance of understanding drug metabolism for developing effective neuroprotective therapies (Kim, Ji, Lee, Yoo, Kim, Lee, Lim, & Lee, 2002).
Mechanism of Action
Target of Action
The primary targets of the compound “1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride” are currently unknown. The compound is structurally related to 2H-1-Benzopyran
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways
properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11;/h4-5,7-8H,2-3,6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXMSJHSJBSWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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